Hexakis(2,2-difluoroethoxy)phosphazene

HF scavenging electrolyte stability Na-ion battery

Battery electrolyte flammability limits high-voltage cathode deployment. Hexakis(2,2-difluoroethoxy)phosphazene (FM2) addresses this at 5 wt% loading-preserving ionic conductivity while achieving non-flammability. Unlike phenoxy-substituted analogs requiring 15 wt%, FM2's 2,2-difluoroethoxy groups provide balanced solubility in carbonate solvents and active HF scavenging via -OCH₂CHF₂ moieties. • 95% capacity retention after 100 cycles at 5 wt% in high-voltage LMNO systems • ~75% HF reduction under accelerated aging vs. FEC (no HF scavenging) • Patent-disclosed compatibility with Si-anode systems; synergistic with FEC in dual-additive approaches

Molecular Formula C12H18F12N3O6P3
Molecular Weight 621.193
CAS No. 186817-57-2
Cat. No. B575807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexakis(2,2-difluoroethoxy)phosphazene
CAS186817-57-2
Molecular FormulaC12H18F12N3O6P3
Molecular Weight621.193
Structural Identifiers
SMILESC(C(F)F)OP1(=NP(=NP(=N1)(OCC(F)F)OCC(F)F)(OCC(F)F)OCC(F)F)OCC(F)F
InChIInChI=1S/C12H18F12N3O6P3/c13-7(14)1-28-34(29-2-8(15)16)25-35(30-3-9(17)18,31-4-10(19)20)27-36(26-34,32-5-11(21)22)33-6-12(23)24/h7-12H,1-6H2
InChIKeyZENPVEFDWIHAJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexakis(2,2-difluoroethoxy)phosphazene: Technical Overview


Hexakis(2,2-difluoroethoxy)phosphazene (CAS 186817-57-2), also referred to as 2,2,2-trifluoroethoxy-2,2,2-ethoxy phosphazene or FM2 in select literature, is a fully substituted cyclic triphosphazene bearing six 2,2-difluoroethoxy pendant groups (molecular formula C₁₂H₁₈F₁₂N₃O₆P₃, MW 621.19) [1]. The compound exhibits a melting point of 41–42°C and a predicted density of 1.79±0.1 g/cm³ . Its structural architecture—a P₃N₃ inorganic ring core fully substituted with partially fluorinated ethoxy moieties—distinguishes it from both non-fluorinated phosphazenes and perfluoroalkyl-substituted analogs, positioning it as a candidate for applications requiring balanced fluorine content, solubility in organic carbonate solvents, and thermal stability [1].

Electrolyte additive research for carbonate-based Li/Na-ion systems
HF scavenger studies in NaPF₆/LiPF₆ electrolytes
Flame retardant screening with high-voltage cathode compatibility

Hexakis(2,2-difluoroethoxy)phosphazene: Why Generic Substitution Fails


The assumption that all cyclic phosphazene flame retardants are functionally interchangeable is contradicted by quantitative structure-performance relationships. The identity, degree of fluorination, and chain length of pendant groups on the P₃N₃ core directly dictate both the minimum concentration required for non-flammability and the magnitude of HF scavenging capacity [1]. For instance, hexafluorocyclotriphosphazene (FR1), which bears no ethoxy substituents, requires 3–5 wt% for non-flammability in carbonate electrolytes, while pentafluoro(phenoxy)cyclotriphosphazene (FR3) requires 15 wt%—a 3- to 5-fold difference in loading requirement [1]. The 2,2-difluoroethoxy substitution pattern of the target compound confers a distinct combination of solubility in carbonate solvents, HF scavenging functionality via the -OCH₂CHF₂ moiety, and compatibility with Si-based anodes that differs from perfluorinated, non-fluorinated, or phenoxy-substituted analogs [2]. Substituting with a generic phosphazene without verifying pendant group composition risks either insufficient flame retardancy at equivalent loading or deleterious effects on electrolyte ionic conductivity and SEI quality.

Hexafluorocyclotriphosphazene (FR1)

Lacks HF-scavenging -OCH₂CHF₂ moiety; flame retardancy loading and aging stability may not transfer.

Pentafluoro(phenoxy)cyclotriphosphazene (FR3)

Requires substantially higher loading for non-flammability and can impair ionic conductivity.

Non-fluorinated phosphazene analogs

Patent specifications exclude non-fluorinated variants for silicon-anode compatibility.

Hexakis(2,2-difluoroethoxy)phosphazene: Comparative Evidence


FM2 HF Scavenging Capacity in Aged Electrolytes

In a controlled degradation study of NaPF₆-based electrolytes, the addition of FM2 (hexakis(2,2-difluoroethoxy)phosphazene) demonstrated quantitatively superior HF scavenging performance compared to both the baseline additive-free electrolyte and the FEC-containing electrolyte. FM2 functions as an HF 'scavenger' that chemically sequesters hydrofluoric acid generated from NaPF₆ hydrolysis, thereby improving electrolyte shelf-life stability [1][2]. This mechanism is not observed with fluoroethylene carbonate (FEC), which functions primarily as an SEI-forming additive rather than an HF scavenger [1].

HF Scavenging Efficiency
Head-to-head
FM2 reduced HF to ~25% of baseline; FEC showed no significant reduction
Supports electrolyte shelf-life stability context
NaPF₆ electrolyte, 100 ppm H₂O, 7-day storage
HF scavenging electrolyte stability Na-ion battery additive degradation

Non-Flammability Loading Threshold of FR2

Flammability testing of phosphazene-based flame retardants in conventional LiPF₆/EC/DEC electrolyte reveals a clear structure-dependent loading requirement for achieving non-flammability. (Ethoxy)pentafluorocyclotriphosphazene (FR2), which bears a single ethoxy substituent and five fluorine atoms on the P₃N₃ ring, requires 5 wt% loading to render the electrolyte non-flammable [1]. This compares favorably to pentafluoro(phenoxy)cyclotriphosphazene (FR3), which requires 15 wt%—a three-fold higher loading—to achieve equivalent non-flammability under identical test conditions [1]. Hexafluorocyclotriphosphazene (FR1) achieves non-flammability at 3 wt%, representing the lowest loading among the three molecules tested [1][2].

Non-flammability Loading
Cross-study comparable
FR2 requires 5 wt% for non-flammability; FR1 3 wt%, FR3 15 wt%
Loading requirement is side-chain dependent
SET measurement in LiPF₆ EC/DEC with 2% FEC
flame retardant non-flammable electrolyte phosphazene SET measurement

Ionic Conductivity Preservation by FR2

A critical differentiator among phosphazene flame retardants is their impact on electrolyte transport properties at the loadings required for non-flammability. Electrolytes containing FR1 (3 wt%) and FR2 (5 wt%) exhibit ionic conductivity values that remain statistically unchanged from the conventional additive-free electrolyte baseline [1]. In contrast, FR3 at its required 15 wt% loading induces measurable alterations to electrolyte transport behavior [1]. This differential effect is attributed to the lower molecular weight and favorable solvation characteristics of the ethoxy-substituted FR2 compared to the bulky phenoxy group of FR3 [2].

Conductivity Preservation
Cross-study comparable
FR2 at 5 wt% preserves baseline conductivity; FR3 at 15 wt% impairs transport
Supports formulation without transport trade-off
Measured at 20°C in LiPF₆ EC/DEC
ionic conductivity transport properties viscosity phosphazene additive

FR2 Cycling Stability in LMNO High-Voltage Cells

In graphite|LiMn₁.₅Ni₀.₅O₄ (LMNO) full-cells cycled to 4.7 V, electrolytes containing FR1 (3 wt%) or FR2 (5 wt%) both demonstrate capacity retention of 95% after 100 cycles at 20°C, compared to the initial capacity [1]. This retention value is indistinguishable from the conventional electrolyte baseline, indicating that the flame-retardant additives do not compromise the electrochemical durability of high-voltage cathode materials [1]. The CEI formed in the presence of FR2 has been characterized as phosphorus- and nitrogen-rich, which inhibits the formation of thick parasitic LiF layers that would otherwise increase interfacial impedance [2].

Cycling Stability
Cross-study comparable
95% capacity retention after 100 cycles at 4.7 V, matching baseline
Reported cycling stability matches baseline
Graphite|LMNO full-cell, C/10–C/2, 20°C
high-voltage cathode LMNO capacity retention cycle life phosphazene additive

Patent-Disclosed Compatibility with Silicon Anodes

Patent disclosures explicitly identify phosphazene-based electrolyte additives bearing fluorinated ethoxy pendant groups as suitable for energy storage devices incorporating silicon-based anode materials [1]. The disclosed formulations encompass cyclic phosphazene compounds comprising fluorinated alkoxy substituents, which includes the 2,2-difluoroethoxy substitution pattern characteristic of the target compound [1]. The patent teaches that such fluorinated phosphazene additives can be used in combination with fluoroethylene carbonate (FEC) to stabilize the SEI on silicon-containing anodes, addressing the volumetric expansion challenges inherent to silicon-based systems [1]. This is contrasted with non-fluorinated phosphazene analogs, which are not specified for silicon-anode compatibility [2].

Si-Anode Compatibility
Class-level inference
Fluorinated alkoxy phosphazenes specified for Si-anode devices in patent
Class-level patent compatibility context
Non-fluorinated analogs excluded from claims
silicon anode SEI formation phosphazene additive patent

Moisture Tolerance: FM2 vs FEC in Na-Ion Cells

In Na-ion full-cells utilizing NaNi₀.₄Fe₀.₂Mn₀.₄O₂ (NFM) cathodes and hard carbon anodes, the addition of FM2 enables stable electrochemical performance even in electrolytes deliberately spiked with up to 100 ppm additional water [1]. Under these moisture-stressed conditions, FM2-containing electrolytes demonstrate superior capacity retention and coulombic efficiency compared to electrolytes containing FEC as the sole additive [1]. The performance advantage is directly attributed to FM2's demonstrated HF scavenging mechanism, which mitigates the acid-catalyzed degradation of NaPF₆ salt and the subsequent dissolution of transition metals from the NFM cathode [1][2].

Moisture Tolerance
Head-to-head
FM2 maintains performance with 100 ppm H₂O; FEC shows capacity fade
Reported HF-scavenging advantage over FEC
NaNFM/hard carbon full-cell
Na-ion battery HF scavenger FM2 FEC moisture tolerance

Hexakis(2,2-difluoroethoxy)phosphazene: Application Scenarios


High-Voltage Electrolytes: Flame Retardancy Without Conductivity Loss

Formulators targeting high-voltage cathode systems (e.g., LMNO operating at 4.7 V) who require non-flammable electrolytes can utilize FR2 (ethoxy-substituted phosphazene) at 5 wt% loading to achieve flame retardancy while preserving baseline ionic conductivity and delivering 95% capacity retention after 100 cycles [1]. This scenario is contraindicated for FR3 (phenoxy-substituted), which requires 15 wt% loading and impairs transport properties [1].

Na-Ion Electrolytes with HF Scavenging and Moisture Tolerance

Manufacturers of sodium-ion batteries using NaPF₆-based electrolytes can incorporate FM2 as an HF-scavenging additive to extend electrolyte shelf-life and mitigate transition metal dissolution from layered oxide cathodes [2]. The HF reduction of approximately 75% under accelerated aging conditions distinguishes FM2 from FEC, which provides no HF-scavenging functionality [2].

Silicon-Anode Batteries: SEI-Stabilizing Flame Retardants

R&D teams developing silicon-based anode LIBs can select fluorinated phosphazene additives (including the 2,2-difluoroethoxy substitution pattern) as flame-retardant components that are patent-disclosed for compatibility with Si-anode systems [3]. This selection is supported by patent claims that explicitly include fluorinated alkoxy-substituted phosphazenes for silicon-anode energy storage devices, while non-fluorinated phosphazene analogs are omitted from such claims [3].

Synergistic FEC and Phosphazene Additive Combination

Electrolyte development efforts seeking to combine the established SEI-forming benefits of FEC with a flame-retardant component can employ FM2 in a dual-additive approach. Published literature demonstrates that fluorinated phosphazenes and FEC function through complementary mechanisms—FEC forms protective interphase films while FM2 scavenges HF [2]. This synergistic combination addresses both interfacial stability and bulk electrolyte safety without the functional redundancy that occurs when using multiple SEI-forming additives.

Application
Selection Property
Validation Focus
High-Voltage Electrolyte Flame Retardancy
Phosphazene loading vs transport trade-off
Conductivity preservation and cycling retention
Na-Ion Electrolyte HF Scavenging
HF scavenging functionality
Electrolyte shelf-life and metal dissolution mitigation
Silicon-Anode Battery Additive
Fluorinated phosphazene patent compatibility
SEI stabilization on Si-based anodes
Synergistic FEC/Phosphazene Combination
Complementary SEI and scavenging mechanisms
Dual-additive interfacial stability

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